
1-(3-Chloropropanoyl)pyrrolidine
Overview
Description
1-(3-Chloropropanoyl)pyrrolidine is a chemical compound with the CAS Number: 63177-38-8 . It has a molecular weight of 161.63 and its IUPAC name is 1-(3-chloropropanoyl)pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry . A common method for the preparation of five-membered heterocycles like pyrrolidines is the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile .Molecular Structure Analysis
The molecular structure of 1-(3-Chloropropanoyl)pyrrolidine is represented by the linear formula C7H12ClNO . The InChI code for this compound is 1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 .Scientific Research Applications
Medicinal Chemistry: Enantioselective Synthesis
1-(3-Chloropropanoyl)pyrrolidine is utilized in medicinal chemistry for the enantioselective synthesis of bioactive molecules. The pyrrolidine ring’s stereogenicity is crucial for creating compounds with specific biological profiles, as different stereoisomers can bind differently to enantioselective proteins .
Pharmacology: Drug Design and Discovery
In pharmacology, this compound serves as a versatile scaffold for novel biologically active compounds. Its saturated pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of drug molecules, influencing their biological activity .
Organic Synthesis: Intermediate for Cyclic Amines
1-(3-Chloropropanoyl)pyrrolidine acts as an intermediate in the synthesis of cyclic amines. It’s involved in various synthetic strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
Biochemistry: Structural Studies
In biochemistry, the compound is used for structural studies due to its ability to introduce chirality and complexity into biochemical molecules. Its incorporation can significantly alter the physicochemical properties of molecules, aiding in the study of biochemical pathways .
Drug Discovery: SAR and ADMET Analysis
Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses in drug discovery utilize 1-(3-Chloropropanoyl)pyrrolidine. It helps in understanding the relationship between chemical structure and pharmacological activity .
Industrial Applications: Chemical Synthesis
Industrially, it is used in chemical synthesis processes, particularly in the production of materials that require specific stereochemical configurations. Its role in creating enantiomerically pure substances is vital for various industrial applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets .
Mode of Action
Pyrrolidine alkaloids, in general, are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological pathways .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting a range of potential effects .
properties
IUPAC Name |
3-chloro-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKNRRNPIUFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390885 | |
| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropanoyl)pyrrolidine | |
CAS RN |
63177-38-8 | |
| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

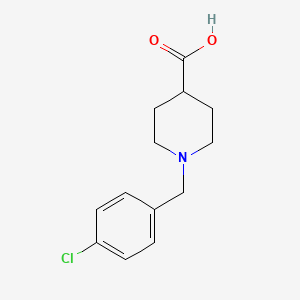
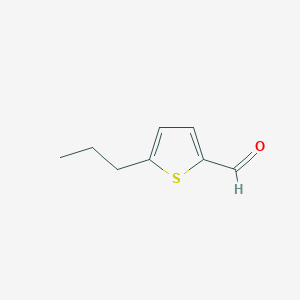

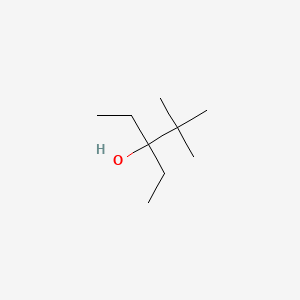


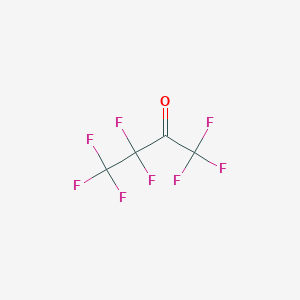
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)
![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)
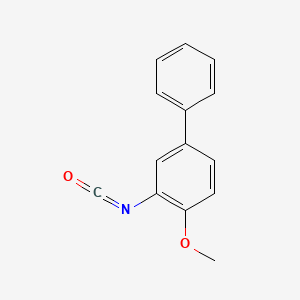
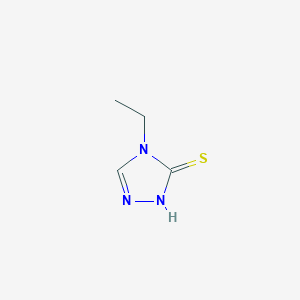

![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)
